molecular formula C11H15N B1588398 (2R)-2-(4-methylphenyl)pyrrolidine CAS No. 1227908-77-1

(2R)-2-(4-methylphenyl)pyrrolidine

Cat. No.: B1588398
CAS No.: 1227908-77-1
M. Wt: 161.24 g/mol
InChI Key: TXFISDWSKUHPET-LLVKDONJSA-N
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Description

®-2-(P-Tolyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(P-Tolyl)pyrrolidine can be achieved through several methods. One common approach involves the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes. This reaction is catalyzed by chiral ligands and silver salts, leading to the formation of chiral cis-3,4-diaminopyrrolidines . Another method involves the Staudinger ketene-imine cycloaddition, where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids are used as the ketene source .

Industrial Production Methods

Industrial production of ®-2-(P-Tolyl)pyrrolidine typically involves optimizing the reaction conditions to achieve high yields and enantioselectivity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(P-Tolyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, which can be further utilized in various synthetic applications.

Scientific Research Applications

®-2-(P-Tolyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(P-Tolyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(P-Tolyl)pyrrolidine: The enantiomer of ®-2-(P-Tolyl)pyrrolidine with different optical activity.

    2-Phenylpyrrolidine: A similar compound with a phenyl group instead of a p-tolyl group.

    2-(P-Tolyl)pyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.

Uniqueness

®-2-(P-Tolyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Properties

IUPAC Name

(2R)-2-(4-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFISDWSKUHPET-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427568
Record name AC1OFAT7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227908-77-1
Record name AC1OFAT7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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